NAD disodium salt, also known as disodium nicotinamide adenine dinucleotide, is a derivative of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various biological processes. This compound is primarily sourced from yeast and animal tissues where it plays a vital role in cellular metabolism, particularly in redox reactions and energy production. NAD disodium salt is classified as a nucleotide, which is a type of organic molecule that serves as the building block for nucleic acids.
The synthesis of NAD disodium salt can be achieved through several methods, including enzymatic and chemical synthesis.
The enzymatic route is often preferred for its specificity and efficiency. In laboratory settings, conditions such as pH, temperature, and substrate concentrations are optimized to maximize yield. Chemical synthesis may require careful control of reaction conditions to avoid side reactions that could lead to impurities.
NAD disodium salt has a complex molecular structure characterized by its two nucleotides linked by a phosphate group. The structural formula can be represented as follows:
The compound consists of:
NAD disodium salt participates in various biochemical reactions, primarily as an electron carrier in redox reactions.
The reversible nature of these reactions allows NAD to cycle between oxidized (NAD+) and reduced (NADH) forms, which is critical for maintaining cellular energy levels.
The mechanism of action of NAD disodium salt revolves around its role in redox biology. It functions by transferring electrons from one molecule to another, facilitating metabolic pathways that generate adenosine triphosphate (ATP).
In cellular respiration:
Relevant data indicates that the compound retains its biological activity within a pH range of 6 to 8, making it suitable for various biochemical applications.
NAD disodium salt is widely utilized in biochemical research due to its role as a coenzyme in metabolic pathways. Its applications include:
NAD disodium salt (β-NAD⁺ Na₂) serves as an essential redox cofactor, shuttling electrons in metabolic pathways. Its oxidized form (NAD⁺) accepts hydride ions to form NADH, driving ATP production via the mitochondrial electron transport chain (ETC). The NAD⁺/NADH ratio regulates cellular redox state, with perturbations linked to metabolic disorders. Studies show that NADH donates electrons to Complex I (NADH dehydrogenase), initiating proton pumping across the inner mitochondrial membrane to establish the electrochemical gradient for ATP synthesis [2] [9]. Electrochemical assays confirm NAD⁺ linear detection ranges of 3.74 μM–2.00 mM in biological samples, highlighting its quantifiable role in redox reactions [1].
Table 1: NAD⁺/NADH Ratios and Metabolic Impact
Tissue/Cell Type | NAD⁺/NADH Ratio | Primary Metabolic Consequence |
---|---|---|
Cardiomyocytes | ~300:1 | Optimizes β-oxidation & TCA cycle flux |
Hepatocytes | ~700:1 | Supports gluconeogenesis |
Neurons | ~100:1 | Maintains antioxidant capacity (GSH) |
Aged Skeletal Muscle | <50:1 | Reduces oxidative phosphorylation |
NAD disodium salt is a mandatory cosubstrate for sirtuins (SIRT1–7), a class of deacylases regulating gene expression, DNA repair, and mitochondrial biogenesis. SIRT1 deacetylates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and forkhead box O (FOXO) transcription factors, enhancing stress resistance. In stem cells, NAD⁺-dependent SIRT1 activation maintains pluripotency by deacetylating β-catenin and NANOG [4]. SIRT3, localized to mitochondria, deacetylates and activates superoxide dismutase 2 (SOD2) and isocitrate dehydrogenase, linking NAD⁺ availability to antioxidant defense and metabolic efficiency. Age-related NAD⁺ decline reduces SIRT3 activity, accelerating cellular senescence [2] [4].
Table 2: Sirtuin Isoforms and NAD⁺-Dependent Functions
Sirtuin | Subcellular Localization | Key Targets | Biological Outcome |
---|---|---|---|
SIRT1 | Nucleus/Cytoplasm | PGC-1α, FOXO1, FOXO3 | Mitochondrial biogenesis, stress resistance |
SIRT2 | Cytoplasm | ALDOA, GAPDH | Glycolysis regulation |
SIRT3 | Mitochondria | SOD2, IDH2 | ROS detoxification, TCA cycle flux |
SIRT6 | Nucleus | NRF2, Wnt targets | DNA repair, stem cell self-renewal |
PARP enzymes (PARP1/2) consume NAD disodium salt to synthesize poly(ADP-ribose) (PAR) chains on target proteins during DNA repair. Each PARP activation event consumes ~50–100 NAD⁺ molecules, making NAD⁺ pools vulnerable to depletion under genotoxic stress. In excitotoxic neuronal injury, glutamate-induced DNA damage hyperactivates PARP1, reducing NAD⁺ by >50% within minutes and impairing ATP synthesis [9] [10]. Conversely, PARP inhibition preserves NAD⁺, enhancing neuronal survival. Cancer stem cells (CSCs) exhibit PARP1 overexpression, increasing NAD⁺ turnover to sustain DNA repair and therapeutic resistance [4].
Table 3: PARP-Mediated NAD⁺ Consumption in Pathological States
Pathological Context | PARP Activity Change | NAD⁺ Depletion | Functional Consequence |
---|---|---|---|
Ischemic Stroke | ↑ 300% | ≥50% in 15 min | Bioenergetic collapse, cell death |
Neurodegeneration | ↑ 150% | ~40% | Mitochondrial fragmentation |
Cancer Stem Cells | ↑ 200% | ~30% | Enhanced chemotherapy resistance |
Mitochondrial NAD⁺ pools govern oxidative phosphorylation (OXPHOS) by supplying electrons to Complex I and regulating sirtuin-mediated protein acetylation. NAD disodium salt supplementation (5 mM) reverses glutamate-induced depolarization of mitochondrial membrane potential (ΔΨm) in neurons, restoring ATP production [10]. In cardiomyocytes, NAD⁺ decline to <60% of baseline impairs fatty acid β-oxidation and ATP synthase (Complex V) efficiency, contributing to heart failure. However, skeletal muscle-specific Nampt knockout mice exhibit 85% NAD⁺ loss without ATP deficit, indicating tissue-specific bioenergetic adaptations [3] [7].
Table 4: Mitochondrial Parameters Modulated by NAD⁺
Parameter | Impact of NAD⁺ Elevation | Technique of Analysis |
---|---|---|
Oxygen Consumption Rate (OCR) | ↑ Basal and maximal respiration | Seahorse XF Analyzer |
ATP Yield | ↑ 1.8-fold in neurons | Luciferase-based assays |
Cristae Density | ↑ 30% in aged cardiomyocytes | Electron microscopy |
Reactive Oxygen Species (ROS) | ↓ 45% via SIRT3-SOD2 axis | MitoSOX staining |
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